molecular formula C20H28ClNO3S B15184849 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride CAS No. 66264-96-8

4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride

Cat. No.: B15184849
CAS No.: 66264-96-8
M. Wt: 398.0 g/mol
InChI Key: MGFTUUJSTPDBSO-UHFFFAOYSA-N
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Description

4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride is a complex organic compound It is characterized by its unique structure, which includes a hydroxyl group, a methoxyphenyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride typically involves multiple steps:

    Formation of the core structure: This may involve the reaction of a benzyl alcohol derivative with appropriate reagents to introduce the hydroxyl and methylthio groups.

    Introduction of the amino group: This step could involve the reaction of the intermediate with an amine derivative, such as 3-(4-methoxyphenyl)-1-methylpropylamine.

    Hydrochloride formation: The final step may involve the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone or aldehyde, while reduction could yield a deoxygenated product.

Scientific Research Applications

4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride may have various scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or cellular pathways.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol
  • 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol acetate

Uniqueness

The uniqueness of 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

66264-96-8

Molecular Formula

C20H28ClNO3S

Molecular Weight

398.0 g/mol

IUPAC Name

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfanylphenol;hydrochloride

InChI

InChI=1S/C20H27NO3S.ClH/c1-14(4-5-15-6-9-17(24-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)25-3;/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H

InChI Key

MGFTUUJSTPDBSO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)SC)O.Cl

Origin of Product

United States

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